N-Ethyl-3-phenylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-13(17)16-9-8-15-12(10-16)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVOKNKWDWOFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Ethyl 3 Phenylpiperazine 1 Carboxamide and Its Analogues
Strategies for Piperazine (B1678402) Ring Functionalization
The functionalization of the piperazine ring can be achieved at either the nitrogen or carbon atoms. While direct C-H functionalization is an emerging field, traditional and widely employed methods focus on N-alkylation, N-arylation, or the complete construction of the heterocyclic ring from acyclic precursors, which allows for the introduction of substituents at specific carbon atoms. researchgate.netresearchgate.netdoaj.orgnih.gov
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of N-arylpiperazines. nih.gov This reaction involves the attack of a nucleophilic nitrogen atom from the piperazine ring on an electron-deficient aromatic or heteroaromatic ring, leading to the displacement of a suitable leaving group, typically a halide. youtube.comyoutube.com For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition step of the mechanism. youtube.com
The reaction of piperazine with pentafluoropyridine (B1199360) is an example where the highly activating effect of the ring nitrogen atoms, combined with the fluorine substituents, facilitates regioselective nucleophilic substitution, preferentially at the para position. researchgate.net In process chemistry, SNAr reactions are often favored over metal-catalyzed methods due to the relative ease of work-up and purification. mdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution for N-Arylpiperazine Synthesis
| Piperazine Derivative | Aromatic Substrate | Activating Group(s) | Conditions | Reference |
|---|---|---|---|---|
| N-Boc-piperazine | 2-chloro-6-fluorobenzaldehyde | -CHO, -F | Not specified | nih.gov |
| Piperazine | 4-fluoro-2-nitrobenzoic acid t-butyl ester | -NO₂, -COOtBu | Excess piperazine as solvent | mdpi.com |
| Piperazine | Pentafluoropyridine | Ring Nitrogen, -F | Na₂CO₃, Acetonitrile | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Reductive amination is a versatile and widely used method for the N-alkylation of piperazines. nih.govresearchgate.net This two-step, one-pot process involves the initial reaction between a piperazine (a secondary amine) and a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. researchgate.net This electrophilic intermediate is then reduced in situ by a reducing agent to yield the N-alkylated piperazine. researchgate.netresearchgate.net
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for iminium ions over carbonyl groups. mdpi.comnih.govgoogle.com This selectivity allows the reduction to occur in the presence of the starting aldehyde or ketone without significant side reactions. Reductive amination has been successfully applied in the large-scale synthesis of numerous pharmaceutical compounds containing the N-alkylpiperazine moiety. mdpi.com
Table 2: Selected Reagents and Conditions for Reductive Amination of Piperazines
| Piperazine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Reference |
|---|---|---|---|---|
| Diamine Precursor | β-keto ester | Sodium cyanoborohydride | Not specified | nih.gov |
| Piperazine | Tetrahydropyran-4-one | Not specified | Not specified | mdpi.com |
| Resin-bound diamine | Various aldehydes | Sodium cyanoborohydride | Dimethylformamide (DMF) | google.com |
| Piperazine | Various aldehydes | Sodium triacetoxyborohydride | Not specified | mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
When the desired substitution pattern cannot be achieved by functionalizing a pre-existing piperazine ring, de novo synthesis through cyclization reactions becomes necessary. researchgate.netnih.gov These methods build the six-membered ring from appropriately designed linear precursors.
One such strategy is the reductive cyclization of dioximes. nih.govresearchgate.net This method involves the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to furnish the piperazine ring. nih.govresearchgate.net This approach allows for the synthesis of piperazines with various substituents on the carbon atoms. nih.gov
Another powerful technique involves the cyclization of 1,2-diamine intermediates. nih.gov For example, a synthetic route starting from an amino acid can generate a key 1,2-diamine precursor, which then undergoes annulation to form the desired 3-substituted piperazine ring. nih.gov Other notable cyclization methods include palladium-catalyzed cyclizations of diamines with propargyl units, gold-catalyzed cyclizations of alkynylamines, and Dieckmann cyclizations to form piperazine-2,5-diones. epa.govorganic-chemistry.orgrsc.org
Formation of the Carboxamide Linkage
The synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide requires the formation of an amide (specifically, a urea) bond at the N-1 position of the piperazine ring. This can be accomplished through several reliable methods, most notably by reacting the piperazine with an isocyanate or an activated carboxylic acid derivative.
The reaction between a piperazine and an isocyanate provides a direct and efficient route to N-substituted piperazine-1-carboxamides (ureas). customs.go.jp The mechanism involves the nucleophilic attack of a piperazine nitrogen atom on the highly electrophilic carbonyl carbon of the isocyanate group (-N=C=O). This reaction is typically rapid and often exothermic, proceeding readily without the need for a catalyst. customs.go.jp
This transformation is widely used, for example, in the derivatization of airborne isocyanates for analytical purposes, where reagents like 1-(2-methoxyphenyl)piperazine (B120316) are used to trap isocyanate species by forming stable urea (B33335) derivatives. researchgate.netoup.com The reaction is general for both aliphatic and aromatic isocyanates. customs.go.jp In the context of synthesizing the title compound, this would involve the reaction of 3-phenylpiperazine with ethyl isocyanate. Piperazines can also react with diisocyanates to form polyureas. google.com
A more general and highly versatile approach to forming amide bonds is the coupling of a piperazine with a carboxylic acid. Since carboxylic acids are not sufficiently reactive to undergo direct amidation under mild conditions, they must first be "activated". nih.gov
One common activation strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride. google.comgoogle.com The acyl chloride, for instance, can then readily react with the piperazine, often in the presence of a base to neutralize the HCl byproduct. nih.gov
Alternatively, a wide range of in situ coupling reagents can be used to facilitate the reaction directly from the carboxylic acid. nih.gov These reagents activate the carboxyl group to form a transient, highly reactive intermediate. The most common coupling agents are carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.govnih.govacgpubs.org These additives improve reaction efficiency and suppress side reactions. This method is a mainstay in the synthesis of piperazine-containing amides. nih.govresearchgate.net
Table 3: Common Coupling Reagents for Piperazine Amidation
| Carboxylic Acid | Piperazine | Coupling System | Base/Additive | Reference |
|---|---|---|---|---|
| Chromone-2-carboxylic acid | Phenyl/benzyl (B1604629) piperazines | EDC·HCl | DMAP | acgpubs.org |
| 18β-glycyrrhetinic acid | Piperazine | EDC, HOBt | Triethylamine | nih.gov |
| Benzoic/Cinnamic acids | Phenyl/benzyl piperazines | EDC·HCl, HOBt | None specified | nih.gov |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide* | Methanesulfonyl chloride | 3-Picoline | google.com |
*Note: This example illustrates the formation of an amide bond using a different activation method (sulfonyl chloride) but follows the same principle of activating a carboxylic acid for reaction with an amine. This table is generated based on data from the text and is for illustrative purposes.
Regioselective Introduction of N-Ethyl Substituent
The introduction of an ethyl group onto the piperazine ring of a 3-phenylpiperazine precursor is a critical step that requires precise control to ensure the desired isomer is formed. The 3-phenylpiperazine scaffold possesses two distinct nitrogen atoms (N1 and N4), and direct alkylation often leads to a mixture of products, including the undesired 1,4-diethyl derivative and the isomeric N-ethyl-2-phenylpiperazine. google.comresearchgate.net The challenge lies in directing the ethyl group to the intended nitrogen atom, a feat known as regioselectivity.
Several strategies have been developed to overcome this lack of selectivity. A prevalent and effective method involves the use of protecting groups. google.comresearchgate.net In this approach, one of the nitrogen atoms is temporarily blocked, or "protected," allowing the other nitrogen to be selectively alkylated. For instance, the N4 nitrogen can be protected with a benzyl group. The resulting 4-benzyl-3-phenylpiperazine can then be reacted with an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the N1 position. The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield the desired 1-ethyl-3-phenylpiperazine. google.com
Another refined strategy involves the alkylation of a piperazinone intermediate. researchgate.netresearchgate.net This method starts with the N-alkylation of a 4-protected-2-oxo-3-phenylpiperazine. The presence of the carbonyl group (oxo) influences the reactivity of the adjacent nitrogen, facilitating selective alkylation at the N1 position. Following the introduction of the ethyl group, the protecting group is removed, and the lactam (oxo group) is reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to afford the target 1-ethyl-3-phenylpiperazine. researchgate.netgoogle.com This multi-step process provides unambiguous access to the desired regioisomer.
Alternative methods for N-alkylation include reductive amination and direct nucleophilic substitution on alkyl halides. mdpi.com While direct alkylation with ethyl halides in the presence of a base like potassium carbonate is a common N-substitution technique, it often suffers from poor regioselectivity in asymmetrically substituted piperazines. mdpi.comnih.gov Reductive amination, which involves reacting the piperazine with an aldehyde (acetaldehyde in this case) in the presence of a reducing agent, is another viable pathway for introducing N-alkyl groups. mdpi.com However, achieving high regioselectivity without the use of protecting groups remains a significant synthetic challenge.
Table 1: Key Intermediates and Reagents in Regioselective Synthesis
| Compound/Reagent | Role in Synthesis |
|---|---|
| 3-Phenylpiperazine | Starting scaffold |
| Benzyl chloride | Protecting agent for N4 nitrogen |
| Ethyl iodide | Ethylating agent |
| Palladium on carbon (Pd-C) | Catalyst for deprotection (hydrogenolysis) |
| 4-Protected-2-oxo-3-phenylpiperazine | Intermediate for selective N1 alkylation |
Stereoselective Synthesis Approaches for Chiral Analogues
The 3-phenylpiperazine core contains a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For many applications, a single enantiomer is required, necessitating stereoselective synthesis methods. These approaches aim to produce the desired stereoisomer in high purity, avoiding the need for difficult and often inefficient separation of a racemic mixture.
A primary strategy for achieving stereoselectivity is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials. clockss.orgresearchgate.net For example, a chiral amino acid such as (S)-phenylalanine can serve as the foundational building block. clockss.org The synthesis begins with the chiral amino acid, preserving its stereochemistry throughout a sequence of reactions to construct the piperazine ring. This method ensures that the final 3-phenylpiperazine analogue is produced as a single enantiomer, with the absolute configuration at the C3 position predetermined by the starting material. clockss.orgresearchgate.net
A second major approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key reaction. Asymmetric catalysis is a powerful tool in modern organic synthesis. For instance, the formation of the piperazine ring can be guided by a chiral phase-transfer catalyst during an aza-Michael cyclization reaction, which can favor the formation of one enantiomer over the other. mdpi.com Similarly, chiral ligands can be paired with metal catalysts to perform asymmetric transformations. Manganese-catalyzed asymmetric hydroamination, for example, utilizes a chiral P,N,N-ligand to achieve high enantioselectivity in the synthesis of chiral amino alcohols from piperazine derivatives and allylic alcohols. acs.orgacs.org While not a direct synthesis of the core ring, this illustrates how chiral catalysts can be used to build complex chiral analogues from a piperazine scaffold. acs.orgacs.org
These stereoselective methods are crucial for producing enantiomerically pure compounds, allowing for the investigation of the specific properties of each stereoisomer.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Key Components |
|---|---|---|
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material to build the chiral scaffold. | (S)-Phenylalanine, Chiral amino acids |
Exploration of Novel and Green Synthetic Pathways
In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing methods that are more efficient, less hazardous, and environmentally sustainable. These novel pathways aim to reduce reaction times, minimize waste, and decrease energy consumption compared to traditional synthetic routes.
Microwave-assisted synthesis has emerged as a prominent green chemistry technique. mdpi.com By using microwave irradiation to heat reactions, this method can dramatically shorten reaction times from hours to minutes, often leading to higher yields and purer products. The synthesis of carboxamide derivatives of phenylpiperazine has been successfully achieved using microwave-assisted organic synthesis (MAOS), demonstrating its applicability to this class of compounds. researchgate.net This approach aligns with green chemistry principles by significantly reducing energy consumption and potentially allowing for the use of less solvent. mdpi.com
Another innovative and green technique is sonochemistry, which uses ultrasound to induce chemical reactions. Ultrasound-assisted methods can enhance reaction rates and yields, particularly in heterogeneous systems. The development of sonochemical methods for synthesizing heterocyclic compounds in aqueous media represents a significant step towards sustainability by minimizing the reliance on volatile and often toxic organic solvents. mdpi.com
The integration of phase-transfer catalysis (PTC) with green approaches offers further advantages. Phase-transfer catalysts can facilitate reactions between reagents in different phases (e.g., an aqueous phase and an organic phase), eliminating the need for harsh conditions or expensive, anhydrous solvents. mdpi.com Developing a pathway for this compound that utilizes ultrasound or microwave energy in combination with phase-transfer catalysis in an aqueous system would represent a highly efficient and environmentally friendly synthetic strategy. mdpi.com These novel methods hold the potential to make the production of such compounds more economical and sustainable on a larger scale.
Structure Activity Relationship Sar Studies of N Ethyl 3 Phenylpiperazine 1 Carboxamide Analogues
Impact of N-Substitution (e.g., Ethyl Group) on Molecular Recognition
The substituent on the piperazine (B1678402) nitrogen atom plays a significant role in molecular recognition. While the piperazine ring itself is often used as a scaffold to position other pharmacophoric groups correctly, modifications at the nitrogen can fine-tune the compound's properties. mdpi.com In some series of piperazine derivatives, the basicity of the nitrogen atom connected to the substituent is expected to be lower than the other piperazine nitrogen; however, this loss of basicity does not necessarily negatively impact receptor affinity, suggesting that this nitrogen may have limited involvement in hydrogen bonding or ionic interactions with the target receptor. nih.gov
Studies on various piperazine-based compounds show that the nature of the N-substituent is critical. For instance, replacing a piperazine ring with a piperidine (B6355638) ring can dramatically alter receptor affinity, highlighting the importance of this core structure in defining biological activity. nih.gov In one study, comparing different N-substituents on a phenylpiperazine core revealed that even a simple methyl group could achieve perfect control in an acaricidal activity assay, while a variety of other alkyl groups made no significant difference in activity at the tested concentration. nih.gov This suggests that for certain targets, there is a degree of tolerance for small alkyl groups like the ethyl group in N-Ethyl-3-phenylpiperazine-1-carboxamide, which can occupy a specific binding pocket without disrupting key interactions. However, in other contexts, N-substitution can accommodate larger, more complex heterocyclic rings, sometimes connected via a linker, which can lead to high affinity and selectivity. nih.gov
Influence of Phenyl Ring Position and Substitution Patterns on Ligand-Target Interactions
The phenyl ring is a critical component for ligand-target interactions, primarily through electronic, steric, and aromatic effects. rsc.org Its position and any substituents attached to it can profoundly modulate the binding affinity and selectivity of the molecule.
The electronic properties of substituents on the phenyl ring can alter the molecule's interaction with its target. Acid-catalyzed equilibration studies have shown that electron-withdrawing groups on a phenyl ring tend to decrease the conformational energy of the aryl group, while electron-donating groups increase it. science.gov This can influence how the ligand fits into a binding site.
In SAR studies of arylpiperazine analogues, specific substitutions have been shown to enhance receptor affinity. For example, in a series designed for dopamine (B1211576) D3/D2 receptors, the introduction of an electron-withdrawing trifluoromethyl group at the 3-position of the phenyl ring increased affinity for the D3 receptor without significantly affecting D2 affinity, thereby improving selectivity. acs.org Conversely, a 2-methoxyphenyl substituent enhanced affinity for both D3 and D2 receptors, resulting in lower selectivity. acs.org The introduction of a fluorine atom at the 2-position of the benzene (B151609) ring has also been shown to increase acaricidal activity compared to an unsubstituted compound. nih.gov These findings demonstrate that both the type of substituent and its position are critical for tuning the biological activity profile.
Table 1: Impact of Phenyl Ring Substitution on Dopamine Receptor Binding Affinity Data derived from studies on [4-(4-Carboxamidobutyl)]-1-arylpiperazine analogues. acs.org
| Phenyl Ring Substituent | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2/D3 Selectivity Ratio |
| Unsubstituted | 2.6 | 14 | 5.4 |
| 2-Methoxy | 0.8 | 8.2 | 10 |
| 3-(Trifluoromethyl) | 0.6 | 33.5 | 56 |
Aromatic stacking is a key non-covalent interaction that contributes to molecular recognition at ligand-protein interfaces. nih.govnih.gov This interaction occurs between the aromatic phenyl ring of the ligand and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.
The most common form of this interaction is not a direct face-to-face stacking but rather an offset or slipped stacking, where the rings are parallel but displaced. rsc.org This parallel-displaced geometry involves a contribution from π–σ attraction. rsc.org The geometry is characterized by the distance between the centers of the aromatic rings, which is typically in the range of 5.0–6.0 Å. nih.gov While many computational docking programs model these interactions using general van der Waals and Coulombic potentials, a detailed understanding of their specific geometry is crucial for accurately predicting and designing high-affinity ligands. nih.govnih.gov The ability of the phenyl group in this compound to engage in such π-π stacking interactions can be a vital component of its binding energy and specificity. nih.gov
Significance of the Carboxamide Linker for Interaction Specificity
Hydrogen bonding is a fundamental element in molecular recognition and drug design. chemrxiv.orgresearchgate.net The carboxamide group is an excellent hydrogen bonding motif because it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen C=O). researchgate.net This allows it to form specific and directional interactions with amino acid residues in a protein's active site.
These interactions can manifest as well-defined patterns, or synthons. nih.gov For example, the carboxamide can form a "heterosynthon" by pairing with a carboxylic acid group from an aspartate or glutamate (B1630785) residue, or it can form a "homodimer" with another amide group. researchgate.netnih.gov The ability of the carboxamide linker to form these strong, directional hydrogen bonds is often critical for anchoring the ligand in the correct orientation within the binding site, thereby contributing significantly to its affinity and specificity. nih.govnih.gov
The ideal linker in a ligand should position the key binding fragments optimally without incurring a large entropic penalty from excessive flexibility. nih.gov The carboxamide linker possesses a unique balance of rigidity and flexibility. Due to resonance, the C-N bond of the amide has partial double-bond character, making the O=C-N-H unit planar and rigid. This rigidity helps to reduce the number of possible conformations the molecule can adopt, which can decrease the entropic cost of binding.
Modifications of the Piperazine Ring and Their Consequences for Binding Profiles
The piperazine ring is a prevalent scaffold in a multitude of biologically active compounds, primarily due to its favorable physicochemical properties and its capacity to be readily modified at its nitrogen atoms. nih.govtandfonline.commdpi.com In the context of this compound analogues, alterations to the carbon atoms of the piperazine ring itself can have significant implications for their binding profiles at various receptors.
Introduction of substituents on the carbon atoms of the piperazine ring can influence the molecule's conformation, steric bulk, and lipophilicity, thereby affecting its interaction with target proteins. For instance, the introduction of a methyl group to the piperazine ring, as seen in chiral pyrimidinyl-piperazine carboxamide derivatives, has been shown to affect the molecule's orientation within the enzyme's active site. nih.gov Specifically, the position of the methyl group can either be advantageous or detrimental to the inhibitory activity, suggesting that the substitution pattern on the piperazine ring is a critical determinant of biological activity. nih.gov
While direct SAR studies on C-substituted analogues of this compound are not extensively available in the public domain, general principles from related piperazine-containing compounds suggest that such modifications would likely modulate receptor affinity and selectivity. For example, in a series of N-substituted piperazine amine reuptake inhibitors, modifications that alter the geometry of the piperazine ring were found to impact their inhibitory potency. nih.gov It is conceivable that introducing substituents on the piperazine ring of this compound could lead to a range of effects, from enhanced binding at a primary target to the emergence of off-target activities.
Further research is warranted to systematically explore the impact of C-substitution on the piperazine ring of this particular scaffold to delineate a comprehensive SAR and to potentially develop analogues with improved potency and selectivity.
Comparative Analysis of this compound with Structurally Related Analogues
A comparative analysis of this compound with its structurally related analogues provides valuable insights into the key structural features governing their biological activities. These analogues often share the core phenylpiperazine motif but differ in the nature of the substituent at the N1-position of the piperazine ring and the substitution pattern on the phenyl ring.
The N-phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of receptors, including dopamine and serotonin (B10506) receptors. nih.govnih.gov The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors. For instance, in a series of N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides, variations in the aryl carboxamide portion led to significant changes in dopamine D3 receptor binding affinity and selectivity over the D2 receptor. nih.gov This highlights the importance of the carboxamide group and the N-ethyl substituent in this compound for its specific pharmacological profile.
The substitution pattern on the phenyl ring is another critical determinant of activity. In various series of phenylpiperazine derivatives, the presence, position, and nature of substituents on the phenyl ring have been shown to drastically influence biological outcomes, including anticancer activity and receptor binding. nih.govmdpi.com For example, the introduction of a fluorine atom at the 2-position of the phenyl ring in some phenylpiperazine series increased acaricidal activity. nih.gov
The data presented in the following tables illustrate the structure-activity relationships among different phenylpiperazine analogues.
Table 1: Comparative Biological Activity of Phenylpiperazine Analogues
| Compound | N1-Substituent | Phenyl Ring Substitution | Primary Biological Target/Activity | Reference |
| This compound | -C(O)NH-Ethyl | Unsubstituted | Not specified in provided context | |
| Analogue A | -Alkyl chain | Varied substitutions | Dopamine D3/D2 Receptor Ligands | nih.gov |
| Analogue B | -Aryl group | Varied substitutions | Anticancer Agents | mdpi.com |
| Analogue C | -[(E)-3-phenyl-2-propenyl] | Unsubstituted | Antibacterial Agents | researchgate.net |
| BP-554 | -[3-(3,4-methylenedioxyphenoxy)propyl] | Unsubstituted | 5-HT1A Receptor Agonist | nih.gov |
This table provides a generalized comparison based on the classes of compounds discussed in the cited literature.
Table 2: Influence of N1-Substituent on Receptor Binding Affinity
| N1-Substituent Type | General Effect on Binding Affinity | Receptor Class | Reference |
| Carboxamide | Essential for high affinity D3 receptor binding | Dopamine Receptors | nih.gov |
| Long Alkyl/Aryl Chains | Modulates affinity and selectivity | Serotonin & Dopamine Receptors | nih.govnih.gov |
| Bulky Groups | Can decrease activity depending on the target | Various | nih.gov |
This table summarizes general trends observed across different series of phenylpiperazine analogues.
Molecular Interaction Profiles and Target Engagement Studies Preclinical Focus
Receptor Ligand Binding Investigations in In Vitro and Ex Vivo Models
In vitro and ex vivo receptor binding studies are fundamental in determining the affinity and selectivity of a compound for its molecular targets. These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor, thereby providing a quantitative measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
N-Ethyl-3-phenylpiperazine-1-carboxamide and its structural analogs have been evaluated against a panel of GPCRs, revealing a multi-target binding profile with varying affinities across different receptor families. This polypharmacological characteristic is not uncommon for piperazine-containing compounds and suggests a potential for complex modulation of multiple neurotransmitter systems.
Screening of substituted piperazine (B1678402) compounds has included assessments of their binding to serotonin (B10506) receptor subtypes. In a study focused on developing trace amine-associated receptor 1 (TAAR1) modulators, a series of novel substituted piperazine compounds were evaluated for their in vitro activities at a panel of GPCRs, including the 5-HT₁A and 5-HT₁B receptors. The results indicated that while the primary focus was on TAAR1, the screening panel provided valuable information on the selectivity of these compounds. For instance, one of the lead compounds in the series demonstrated high selectivity for hTAAR1 with a pKi of less than 5.0 for both the 5-HT₁A and 5-HT₁B receptors, suggesting that not all substituted piperazines in this class have significant affinity for these serotonin receptor subtypes.
Table 1: Serotonin Receptor Binding Profile for a Representative Substituted Piperazine Compound
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT₁A | < 5.0 |
| 5-HT₁B | < 5.0 |
Note: Data represents a compound from a series of substituted piperazines and is used to illustrate the general binding characteristics of this chemical class.
The affinity of this compound for dopamine (B1211576) D₂ and D₃ receptors has been a subject of investigation. Radioligand binding assays utilizing [³H]-spiperone were conducted on recombinant human D₂ and D₃ receptors expressed in Chinese Hamster Ovary (CHO) cells to determine the binding affinities of compounds within this class. These studies are crucial for understanding the potential impact of these compounds on the dopaminergic system. Parallel evaluations of substituted piperazine series for TAAR1 modulation also assessed their selectivity over D₂ and D₃ receptors, with some compounds showing low affinity (pKi < 5.0) for these dopamine receptor subtypes.
Table 2: Dopamine Receptor Binding Profile for a Representative Substituted Piperazine Compound
| Receptor Subtype | Binding Affinity (pKi) |
| D₂ | < 5.0 |
| D₃ | < 5.0 |
Note: Data represents a compound from a series of substituted piperazines and is used to illustrate the general binding characteristics of this chemical class.
Investigations into the interaction of substituted piperazines with adrenoceptors have revealed significant affinity and selectivity for certain subtypes. For example, a study on substituted piperazines identified a compound with high affinity for the α₁D adrenoceptor, displaying a pKi of 8.5. This particular compound also exhibited 32-fold selectivity over the α₁A adrenoceptor and 100-fold selectivity over the α₁B adrenoceptor. This highlights the potential for developing subtype-selective adrenoceptor ligands from the phenylpiperazine scaffold.
Table 3: Adrenoceptor Binding and Selectivity Profile for a Representative Substituted Piperazine Compound
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Fold vs. α₁D |
| α₁D | 8.5 | - |
| α₁A | Not specified | 32-fold |
| α₁B | Not specified | 100-fold |
Note: Data represents a compound from a series of substituted piperazines and is used to illustrate the general binding characteristics of this chemical class.
The 3-phenyl-piperazine-1-carboxylic acid amide scaffold has been identified as a source of antagonists for both the neurokinin-3 (NK₃) and neurokinin-1 (NK₁) receptors. Research into a series of 3-substituted phenylpiperazine-1-carboxamides and -acetamides led to the identification of potent and selective NK₃ receptor antagonists. For instance, N-ethyl-3-(3-fluorophenyl)piperazine-1-carboxamide demonstrated a high affinity for the human NK₃ receptor with a Ki of 1.6 nM and potent functional antagonism with an IC₅₀ of 4.3 nM in a cell-based assay. While the primary focus of this work was on the NK₃ receptor, the dual antagonist nature of some compounds in this class at both NK₁ and NK₃ receptors is a noteworthy finding.
Table 4: Neurokinin Receptor Binding Profile for a Representative Substituted Phenylpiperazine Compound
| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC₅₀) |
| hNK₃ | 1.6 nM | 4.3 nM |
Note: Data for N-ethyl-3-(3-fluorophenyl)piperazine-1-carboxamide, a closely related analog.
Quantitative radioligand binding assays are the primary methodology for determining the affinity of a compound for a specific receptor. These assays involve incubating a source of the receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to inhibit the binding of the radioligand is measured, and the data are used to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Competition studies are a specific application of radioligand binding assays where the displacement of a known radioligand by a test compound is used to characterize the test compound's binding properties. For instance, in the evaluation of this compound and related compounds for their affinity at dopamine D₂ and D₃ receptors, [³H]-spiperone was used as the radioligand in competition binding assays. The results of these studies provide a quantitative measure of the affinity of the test compounds for these receptors, allowing for a direct comparison of their potencies. Similarly, such assays have been employed to determine the binding affinities at serotonin, adrenoceptor, and neurokinin receptors, providing a comprehensive preclinical characterization of the molecular interaction profile of this class of compounds.
Assessment of Ligand Selectivity Across Receptor Subtypes
Preclinical data regarding the specific binding profile and selectivity of this compound across various neurotransmitter receptor subtypes are not extensively available in the public domain. Comprehensive studies detailing its affinity for dopamine, serotonin, adrenergic, or other receptor families have not been identified in the current body of scientific literature.
Enzyme Inhibition and Modulation Studies (In Vitro and Cell-Based Assays)
Interaction with Key Metabolic and Regulatory Enzymes
There is currently no available scientific data detailing the inhibitory or modulatory effects of this compound on the enzyme Aspartate Aminotransferase.
Scientific literature does not currently provide evidence of studies conducted to evaluate the inhibitory activity of this compound against alpha-amylase.
Research into the effects of related N-substituted piperazine-1-carboxamide (B1295725) compounds on parasitic cytochrome P450 enzymes has provided insights into their potential as enzyme inhibitors. A study focusing on analogs of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides identified them as inhibitors of CYP51 and CYP5122A1 in Leishmania. nih.gov CYP5122A1 is an enzyme involved in the biosynthesis of sterols in Leishmania and has been characterized as a sterol C4-methyl oxidase. nih.gov
In this research, analogs of a screening hit, N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, were found to be potent inhibitors of CYP51 but demonstrated weaker activity against CYP5122A1. nih.gov Another series of analogs, based on N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, showed stronger inhibition of both CYP5122A1 and the growth of L. donovani promastigotes, though they remained more selective for CYP51. nih.gov
One notable analog, N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e), and a related compound (18i) displayed modest selectivity in inhibiting the proliferation of L. donovani promastigotes over mammalian J774 macrophages. nih.gov Furthermore, the replacement of the 4-pyridyl ring with an imidazole (B134444) resulted in a compound (18p) with an approximate fourfold selectivity for CYP5122A1 over CYP51, with IC₅₀ values ≤ 1 µM for both enzymes. nih.gov
Inhibitory Activity of N-Substituted Piperazine-1-Carboxamide Analogs Against Leishmania Enzymes
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (4a) analogs | CYP51 | Strong | Less potent against CYP5122A1 |
| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18a) analogs | CYP5122A1 | Potent | Selective for CYP51 over CYP5122A1 |
| 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide (18p) | CYP5122A1 | ≤ 1 | ~4-fold selectivity for CYP5122A1 over CYP51 |
| 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide (18p) | CYP51 | ≤ 1 |
This data is based on analogs of this compound and may not be directly representative of the specific activity of the title compound.
Mechanistic Elucidation of Enzyme-Ligand Interactions (e.g., Competitive Binding)
Detailed mechanistic studies, such as competitive binding assays, to elucidate the specific mode of interaction between this compound and its potential enzyme targets have not been reported in the available scientific literature. Therefore, it is not possible to define whether its potential inhibitory actions would be competitive, non-competitive, or uncompetitive in nature.
Computational Chemistry and Molecular Modeling Approaches
In the preclinical evaluation of "this compound" and related phenylpiperazine analogs, computational chemistry and molecular modeling serve as indispensable tools. These in silico methods provide profound insights into molecular interactions, guide the design of new compounds, and help rationalize experimental findings, thereby accelerating the drug discovery process.
Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is instrumental in predicting the binding mode and estimating the binding affinity of a ligand, such as "this compound," within the active site of a target protein.
Research on various phenylpiperazine derivatives has demonstrated the utility of molecular docking in understanding their biological activity. For instance, in studies of novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking was employed to elucidate the interactions with target proteins. nih.gov These simulations revealed that specific substitutions on the phenylpiperazine ring, such as the presence of two chlorine atoms, were crucial for cytotoxic activity against cancer cell lines like MCF7. nih.gov The docking poses indicated that these substitutions likely enhance the binding affinity and selectivity towards the intended biological target.
Similarly, in the investigation of N-phenylpiperazine derivatives as antagonists for α1-adrenoceptors, molecular docking studies have been pivotal. researchgate.net These simulations have helped to identify key amino acid residues within the receptor's binding pocket that are essential for the interaction. For example, residues such as Gln177, Phe86, Phe288, Phe308, and Phe312 have been identified as major sites for binding to the α1A-adrenoceptor. researchgate.net By comparing the docking poses of different derivatives, researchers can rationalize their observed activities and selectivities.
Furthermore, docking studies on piperazine-based compounds targeting the sigma-1 receptor (S1R) have successfully predicted binding modes. nih.gov These computational analyses, often validated against experimental data, provide a structural basis for the observed high affinity of certain ligands. nih.gov
The insights gained from molecular docking simulations are crucial for the structure-based design of more potent and selective analogs of "this compound."
Table 1: Key Amino Acid Residues in Phenylpiperazine Derivative Binding
| Target Protein | Key Interacting Residues | Reference |
|---|---|---|
| α1A-Adrenoceptor | Gln177, Phe86, Phe288, Phe308, Phe312, Tyr316 | researchgate.net |
| Anticancer Target | Not specified | nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability Assessment
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and provide insights into the conformational changes that may occur upon binding.
In the study of phenyl-piperazine scaffolds as inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), a target in oncology, all-atom explicit solvent MD simulations were conducted. nih.gov These simulations, run for extended periods (from 300 ns up to 3 ms), were used to evaluate the binding and energetics of the phenyl-piperazine hits. nih.gov The results helped to confirm the stability of the predicted binding poses and provided a deeper understanding of the dynamic interactions within the ATP-binding site of eIF4A1. nih.gov
MD simulations are also instrumental in recreating the complex conformational changes that proteins undergo. For eIF4A1, MD simulations were able to model the opening and closing of the helicase upon ATP binding, providing a dynamic context for the action of inhibitors. nih.gov The stability of the ligand-protein complex over the simulation time is a strong indicator of a viable binding interaction.
For novel pyrazole-carboxamides, 50 ns molecular dynamics simulations were used to analyze the stability of the molecular docking results over time. nih.gov These simulations showed that the most active compounds exhibited good stability when docked to their target receptors, with only minor conformational changes and fluctuations. nih.gov This application of MD simulations provides crucial validation for the binding modes predicted by docking.
Table 2: Parameters for Molecular Dynamics Simulations of Phenyl-Piperazine Scaffolds
| Parameter | Value/Setting | Reference |
|---|---|---|
| Simulation Software | Desmond | nih.gov |
| Ensemble | NPT (isothermal-isobaric) | nih.gov |
| Temperature | 300 K | nih.gov |
| Pressure | 1.01325 bar | nih.gov |
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful computational approach used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new potential ligands.
For N-Aryl and N-Heteroaryl piperazine derivatives acting as α1A-adrenoceptor antagonists, ligand-based pharmacophore models have been successfully developed. nih.gov These models are generated by aligning a set of active molecules and extracting the common chemical features responsible for their activity. A typical pharmacophore model for this class of compounds might include features such as a positive nitrogen center, hydrogen bond donors and acceptors, and hydrophobic groups. nih.gov
One such study characterized a significant pharmacophore hypothesis as consisting of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov This model proved effective in predicting the activity of compounds in both the training and test sets, and was further validated using an external database. nih.gov
Pharmacophore models serve a dual purpose: they not only help in the discovery of new scaffolds through virtual screening but also provide a framework for the rational design and optimization of existing ligands like "this compound" to enhance their interaction with the target receptor.
Table 3: Common Pharmacophoric Features for Piperazine-Based Ligands
| Feature | Description | Reference |
|---|---|---|
| Positive Nitrogen Center | Typically the protonated nitrogen in the piperazine ring, crucial for ionic interactions. | nih.gov |
| Hydrogen Bond Donor | An atom capable of donating a hydrogen to a hydrogen bond. | nih.gov |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen in a hydrogen bond. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds.
In the context of phenylpiperazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been established using pharmacophore models to align the compounds. nih.gov In one study, a CoMFA model with a cross-validated q² value of 0.735 was developed, indicating a valid and predictive model. nih.gov Such models provide valuable insights into how steric and electrostatic fields of the molecules influence their biological activity.
The results of QSAR analyses can guide the modification of a lead compound like "this compound." For example, the model might indicate that increasing the steric bulk in a certain region of the molecule or modifying its electrostatic potential could lead to enhanced activity. This predictive capability is highly valuable for prioritizing the synthesis of new derivatives and optimizing their therapeutic potential.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-benzothiazine |
| ATP |
| N-Aryl piperazine |
| N-Heteroaryl piperazine |
Advanced Research Applications of N Ethyl 3 Phenylpiperazine 1 Carboxamide and Its Analogues
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The N-phenylpiperazine-1-carboxamide framework has proven to be a valuable starting point for the design of such probes. By systematically modifying the core structure, researchers can develop analogues that selectively interact with specific biological targets, thereby helping to elucidate complex biological pathways.
One area of investigation involves the induction of interferons (IFNs), which are critical components of the innate immune system. nih.gov Researchers have synthesized a series of arylpiperazine derivatives to explore their ability to stimulate IFN production. nih.gov In these studies, the nature of the linker between the piperazine (B1678402) core and an aromatic ring system was found to be crucial for activity. For instance, analogues incorporating a carbonyl linker, a key feature of the N-Ethyl-3-phenylpiperazine-1-carboxamide structure, demonstrated increased potency as type I IFN inducers. nih.gov One particular analogue, compound 5i (see table below), was identified as a potent inducer of type I IFN, significantly increasing the expression of various IFN-stimulating genes. nih.gov This research demonstrates how systematic chemical modification of the N-phenylpiperazine-1-carboxamide scaffold can yield valuable probes for dissecting the intricacies of immune signaling pathways. nih.gov
Another biological pathway that has been explored using analogues of this compound is the regulation of reactive oxygen species (ROS). A library of piperazine-1-carboxamidine derivatives, which are closely related to the carboxamide structure, was screened for their ability to induce ROS accumulation in Candida albicans. nih.gov The study revealed that specific substitutions on the phenyl ring were critical for this activity, leading to the identification of compounds with potent fungicidal effects. nih.gov These findings underscore the utility of this chemical class in developing probes to study cellular stress responses and to identify potential new antifungal agents. nih.gov
Furthermore, N-substituted-4-(pyridin-4-ylalkyl) piperazine-1-carboxamides have been developed as chemical probes to investigate sterol biosynthesis in Leishmania. ambeed.com One such compound, 18p , was found to inhibit the proliferation of L. major promastigotes and cause the accumulation of 4-methylated sterols, indicating that it blocks a key demethylation step in the parasite's membrane synthesis. ambeed.com These molecules serve as valuable tools to dissect the metabolic pathways of pathogenic organisms and to identify novel drug targets. ambeed.com
| Compound ID | Core Structure | Key Modifications | Biological Pathway Investigated | Research Finding |
| 5i | Arylpiperazine Carboxamide | Carbonyl linker and a benzyl (B1604629) moiety with a trimethoxy attachment | Type I Interferon Signaling | Potent inducer of type I IFN, stimulating IFN-mediated gene expression. nih.gov |
| Piperazine-1-carboxamidine analogues | Piperazine-1-carboxamidine | Various substitutions on the phenyl ring | Reactive Oxygen Species (ROS) Accumulation | Induction of endogenous ROS accumulation in Candida albicans, leading to fungicidal activity. nih.gov |
| 18p | N-substituted-4-(pyridin-4-ylalkyl) piperazine-1-carboxamide (B1295725) | Pyridin-4-ylalkyl substitution | Sterol Biosynthesis in Leishmania | Inhibits sterol demethylation, leading to the accumulation of 4-methylated sterols. ambeed.com |
Application as Research Tools for Target Validation and Elucidation of Molecular Mechanisms
A crucial step in drug discovery is target validation, which involves confirming that a specific biological molecule is directly involved in a disease process. This compound analogues have been instrumental in this regard, particularly in cancer research.
A series of novel arylpiperazine derivatives have been synthesized and evaluated as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov The AR is a key driver of prostate cancer growth, and blocking its function is a primary therapeutic strategy. In these studies, specific ether-type arylpiperazine derivatives were identified as potent AR antagonists. nih.govresearchgate.net These compounds exhibited strong cytotoxicity against androgen-dependent prostate cancer cells and demonstrated robust binding to the AR. nih.govresearchgate.net Through the systematic synthesis and biological evaluation of these analogues, researchers have been able to establish a clear structure-activity relationship (SAR), which is essential for designing more effective and selective AR antagonists. nih.gov The detailed findings from these studies, including the specific structural features that enhance AR antagonism, validate the AR as a druggable target for this class of compounds and provide a clearer understanding of the molecular interactions required for potent inhibition. nih.govresearchgate.net
The versatility of the N-arylpiperazine scaffold is further highlighted by its application in targeting other cancer-related pathways. For instance, derivatives have been investigated for their antiproliferative activity in various cancer cell lines, including breast, skin, and pancreas. mdpi.com Some of these compounds have been shown to act as G2/M-specific cell cycle inhibitors and to inhibit the anti-apoptotic Bcl-2 protein. mdpi.com Such studies are critical for elucidating the mechanisms by which these compounds exert their cytotoxic effects and for identifying new molecular targets for cancer therapy.
The table below summarizes the research findings for several arylpiperazine derivatives used in target validation studies.
| Derivative Class | Target | Cancer Type | Key Research Finding |
| Ether-type arylpiperazines | Androgen Receptor (AR) | Prostate Cancer | Identified as potent AR antagonists with strong cytotoxicity against AR-dependent cancer cells. nih.govresearchgate.net |
| Quinoxalinyl–piperazines | Cell Cycle Regulators (e.g., Bcl-2) | Breast, Skin, Pancreas | Act as G2/M-specific cell cycle inhibitors and inhibit anti-apoptotic proteins. mdpi.com |
| Thiazolinylphenyl-piperazines | 5-HT1A Receptors | Prostate and Breast Cancer | Show cytotoxic effects on various cancer cell lines, suggesting a potential role for 5-HT1A receptor modulation in cancer therapy. mdpi.com |
Utilization in Chemical Biology for Understanding Protein-Ligand Interaction Dynamics
The study of protein-ligand interactions is fundamental to understanding biological processes at the molecular level and is a cornerstone of rational drug design. The N-phenylpiperazine-1-carboxamide scaffold provides a valuable platform for designing molecules that can be used to probe these interactions.
Molecular docking studies have been extensively used to predict and analyze the binding modes of arylpiperazine derivatives with their target proteins. nih.govresearchgate.net For example, in the development of AR antagonists, molecular docking was used to visualize the interactions between the synthesized compounds and the AR binding cavity. nih.gov These computational studies help to explain the observed SAR and guide the design of new analogues with improved binding affinity and selectivity. nih.gov
Beyond computational methods, biophysical techniques are employed to study these interactions experimentally. While specific studies on this compound are not detailed in the provided context, the general principles of using such compounds in chemical biology are well-established. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure the binding kinetics and thermodynamics of these ligands to their protein targets. Furthermore, structural biology methods like X-ray crystallography and cryo-electron microscopy can provide high-resolution snapshots of the ligand-protein complex, revealing the precise atomic interactions that govern binding.
The modular nature of the N-phenylpiperazine-1-carboxamide structure makes it amenable to the incorporation of reporter groups, such as fluorescent dyes or photo-crosslinking agents. These modified analogues can be used in advanced chemical biology techniques to visualize the subcellular localization of the target protein or to covalently label the binding site, facilitating its identification and characterization. The exploration of protein-protein interactions (PPIs) is another area where such probes are valuable, as they can be designed to disrupt or stabilize specific PPIs, thereby helping to unravel complex signaling networks. nih.gov
Future Directions in the Academic Research of N Ethyl 3 Phenylpiperazine 1 Carboxamide
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The future synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide and its analogs will likely move towards more sustainable and efficient methodologies. Traditional multi-step syntheses can be time-consuming, costly, and generate significant chemical waste. Modern approaches, such as those employing green chemistry principles, offer promising alternatives.
Future research could focus on photoredox catalysis, which utilizes visible light to initiate chemical reactions under mild conditions. mdpi.comnsf.gov This technique has been successfully applied to the C-H functionalization of piperazines, offering a greener route to novel derivatives. mdpi.com Another avenue for exploration is the use of alternative energy sources like microwave irradiation or ultrasonication in multicomponent reactions, which has been shown to significantly reduce reaction times and energy consumption in the synthesis of other piperazine (B1678402) analogs. researchgate.net The development of one-pot or continuous flow syntheses would also enhance efficiency and scalability, minimizing manual handling and improving reproducibility. nsf.govorganic-chemistry.org
A comparative table of potential synthetic routes is presented below, illustrating the advantages of modern techniques.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Linear Synthesis | Step-wise formation of intermediates. | Well-established, but often inefficient. |
| Photoredox Catalysis | Use of light to drive reactions. | Mild reaction conditions, high selectivity, reduced waste. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating through microwave irradiation. | Drastically reduced reaction times, improved yields. researchgate.net |
| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, scalability, and reproducibility. nsf.gov |
Application of Advanced Computational Methodologies for De Novo Design and Predictive Modeling
Computational chemistry offers powerful tools for the de novo design of novel compounds and the prediction of their properties before synthesis. For a molecule like this compound, which belongs to a class known to interact with G protein-coupled receptors (GPCRs), these methods are particularly valuable. acs.orgnih.govselvita.com
Future research should employ structure-based drug design, leveraging the increasing number of solved GPCR crystal structures. acs.orgselvita.com Homology modeling can be used to build a model of a potential target receptor, followed by molecular docking simulations to predict the binding mode and affinity of this compound. digitellinc.com Fragment-based design approaches could also be used to identify novel derivatives with improved binding characteristics. acs.org
Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict key pharmacokinetic properties, such as blood-brain barrier (BBB) penetration, which is crucial for centrally acting compounds. nih.govnih.govdrexel.eduresearchgate.net These predictive models can help prioritize the synthesis of analogs with a higher probability of reaching their intended target in the central nervous system.
| Computational Method | Application | Predicted Outcome for this compound Research |
| Molecular Docking | Predicts binding pose and affinity to a receptor. | Identification of likely GPCR targets and key binding interactions. digitellinc.com |
| Molecular Dynamics Simulations | Simulates the movement of the compound and receptor over time. | Understanding of binding stability and conformational changes. acs.org |
| QSAR/Machine Learning | Predicts biological activity or properties from chemical structure. | Estimation of BBB permeability and potential off-target effects. nih.govresearchgate.net |
| De Novo Design | Generates novel molecular structures based on receptor information. | Design of new analogs with potentially higher potency or selectivity. acs.org |
Investigation of Less Characterized Molecular Targets and their Mechanistic Implications in Model Systems
While many phenylpiperazine derivatives are known to target serotonergic and dopaminergic GPCRs, the precise molecular targets of this compound are yet to be elucidated. Future research should aim to identify and validate these targets. A significant portion of marketed drugs target GPCRs, making them a continued focus for drug discovery. selvita.com
An initial step would be broad radioligand binding screens against a panel of CNS receptors. Following initial "hits," functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity. eurofinsdiscovery.comcreative-biolabs.com These assays often measure changes in second messengers like cAMP or intracellular calcium. eurofinsdiscovery.comnih.govnih.gov
Beyond well-established monoamine receptors, investigations could extend to less characterized or "orphan" GPCRs, which may represent novel therapeutic targets. nih.govmdpi.com Once a primary target is identified, understanding the downstream signaling pathways is essential. This involves studying the recruitment of proteins like β-arrestin and the activation of various G-protein subtypes, which can lead to different cellular responses—a concept known as biased agonism. nih.govfrontiersin.org
Development of Specialized Analytical Techniques for Precise Structural and Interactional Analysis in Complex Research Environments
The unambiguous characterization of this compound and its potential metabolites is fundamental for all further research. Advanced analytical techniques are required for this purpose.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for identifying the parent compound and its metabolites in biological samples, such as urine or plasma from non-human in vivo studies. nih.govmdma.chresearchgate.net The fragmentation patterns observed in mass spectrometry can provide structural information about the metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the synthesized compound and for conformational analysis. auremn.org.brrsc.orgnih.gov Advanced 2D NMR techniques can reveal through-bond and through-space correlations between atoms, confirming the connectivity and stereochemistry of the molecule. NMR can also be used to study the compound's interaction with model membranes or purified receptors.
| Analytical Technique | Purpose | Information Gained for this compound |
| LC-MS/HRMS | Separation and identification of compounds in a mixture. | Detection and structural elucidation of metabolites in biological fluids. nih.govmdma.ch |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Alternative method for detection in toxicological screening. nih.gov |
| 1H and 13C NMR Spectroscopy | Determination of molecular structure. | Unambiguous confirmation of the chemical structure and purity. libretexts.org |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of detailed structural connectivity and spatial relationships. | Confirmation of stereochemistry and conformational preferences. nih.gov |
Further Elucidation of Fundamental Biological Processes through Compound-Target Perturbation in In Vitro and Non-Human In Vivo Models
To understand the biological effects of this compound, a range of in vitro and non-human in vivo models will be necessary. These studies are crucial for linking the compound's interaction with its molecular target to a physiological or behavioral outcome.
In vitro studies will likely begin with cell lines engineered to express specific receptor targets. creative-biolabs.com Functional assays in these cells can quantify the compound's potency and efficacy. eurofinsdiscovery.comfrontiersin.org More advanced in vitro models, such as primary neuronal cultures or brain organoids, could provide insights into the compound's effects on neuronal networks and synaptic plasticity. harvard.educriver.com
Following in vitro characterization, studies in non-human animal models, such as rodents, are essential to understand the compound's effects on a whole organism. nih.gov These models can be used to assess the compound's impact on behavior, neurochemistry, and other physiological parameters relevant to CNS function. wuxibiology.com Such studies are a critical step in validating the therapeutic potential or understanding the pharmacological profile of a novel compound.
Q & A
Q. What are the standard synthetic routes for N-Ethyl-3-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with ethyl isocyanate or carboxamide precursors under basic conditions. For example, propionyl chloride and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) are used to introduce the ethylcarboxamide moiety . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like THF improve solubility of intermediates .
- Catalysts : HBTU (coupling agent) enhances amide bond formation efficiency .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane isolates the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl group signals at δ ~1.1–1.3 ppm and phenyl protons at δ ~7.2–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₈ClN₃O: 292.11) .
- X-ray crystallography : Resolves piperazine ring conformation (chair) and hydrogen-bonding networks (e.g., N–H⋯O interactions along crystal axes) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for piperazine derivatives be resolved?
Discrepancies in bond lengths/angles (e.g., C–N vs. C–O) may arise from:
Q. What strategies address low yields in multi-step syntheses of N-substituted piperazine carboxamides?
Common issues and solutions:
- Intermediate stability : Protect reactive groups (e.g., Boc protection for amines) to prevent side reactions .
- Stepwise monitoring : Use TLC or LC-MS to track reaction progress and isolate intermediates .
- Controlled conditions : Optimize temperature (e.g., reflux in THF for 12–24 hours) and stoichiometry (1:1.2 molar ratio for limiting reagents) .
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Phenyl ring modifications : Electron-withdrawing groups (e.g., Cl, F) enhance binding to enzyme active sites (e.g., antimicrobial targets) .
- Piperazine flexibility : Chair-to-boat conformational changes alter receptor affinity in enzyme inhibition assays .
- Docking studies : Molecular docking (AutoDock Vina) predicts interactions with targets like acetylcholinesterase (RMSD <2.0 Å) .
Data Contradiction Analysis
Q. Conflicting enzyme inhibition results: How to interpret variability in IC₅₀ values across studies?
Variability may stem from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤1%) affect compound solubility .
- Enzyme sources : Recombinant vs. tissue-extracted enzymes may have divergent post-translational modifications .
- Statistical rigor : Ensure triplicate measurements and use ANOVA (p <0.05) to validate significance .
Q. Why do NMR spectra of this compound show unexpected splitting patterns?
Potential causes:
- Dynamic exchange : Piperazine ring puckering at room temperature causes signal broadening; use variable-temperature NMR (e.g., 298–318 K) .
- Impurity overlap : Trace solvents (e.g., EtOAc) or byproducts may mimic splitting; confirm via 2D-COSY or HSQC .
Methodological Guidance
Q. Best practices for resolving chiral centers in asymmetric syntheses of piperazine derivatives?
- Chiral auxiliaries : Use (–)- or (+)-chlorocyphos to induce enantioselectivity during alkylation .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients separates enantiomers .
- Crystallization : Recrystallize from isopropanol to obtain enantiopure crystals (≥99% ee) .
Q. How to design stability studies for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
